(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
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Overview
Description
(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a compound belonging to the class of pyrazoles, which are five-membered nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a pyrazole ring, with a methanol group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 4,4’-difluoro chalcone with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution, and the product is obtained through crystallization . The general reaction scheme is as follows:
Step 1: Condensation of 4,4’-difluoro chalcone with hydrazine hydrate.
Step 2: Cyclization to form the pyrazole ring.
Step 3: Introduction of the methanol group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with similar structural features but lacking the pyrazole ring.
1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Another compound with similar biological activities but different structural components.
Uniqueness
(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The fluorine atoms on the phenyl rings enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
618444-38-5 |
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Molecular Formula |
C16H12F2N2O |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
[1,3-bis(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12F2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2 |
InChI Key |
VNMZKFVRJLVRFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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